![molecular formula C10H21NO3S B1461659 Boc-D-methioninol CAS No. 91177-57-0](/img/structure/B1461659.png)
Boc-D-methioninol
Overview
Description
Boc-D-methioninol, also known as N-tert-butoxycarbonyl-D-methioninol, is a synthetic amino acid derivative. It is a versatile and important reagent in organic synthesis and biochemistry. This compound has a wide range of applications in scientific research, including protein modification, peptide synthesis, and lab experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.
Scientific Research Applications
Boc-D-methioninol is a versatile reagent used in the synthesis of peptides and proteins, as well as other organic compounds. It can be used to modify proteins and peptides, as well as to synthesize new compounds. It is also used in mass spectrometry, as a matrix for MALDI-TOF. This compound is also used in the study of enzyme kinetics and protein-protein interactions.
Mechanism of Action
Target of Action
Boc-D-methioninol, also known as tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate , is a complex compoundD-methionine, a related compound, has been found to interact with methionine aminopeptidase 2 and transcriptional regulator, hth_3 family .
Mode of Action
It’s worth noting that the boc group in this compound is a protective group used in peptide synthesis . This suggests that this compound may be involved in peptide-related processes.
Biochemical Pathways
D-methionine, a related compound, is known to play a role in various biochemical pathways, including protein synthesis and the formation of s-adenosylmethionine (same), l-homocysteine, l-cysteine, taurine, and sulfate .
Result of Action
It’s worth noting that the actions of related compounds, such as d-methionine, can have various effects, including inhibiting apoptosis in certain cellular structures .
Advantages and Limitations for Lab Experiments
The main advantage of Boc-D-methioninol is its versatility. It can be used to modify proteins and peptides, as well as to synthesize new compounds. It is also a relatively stable reagent, making it suitable for use in a variety of biochemical and physiological experiments. However, this compound can be toxic at high concentrations, and care should be taken to avoid contact with skin or eyes.
Future Directions
The potential future directions for Boc-D-methioninol are numerous. It could be used to modify proteins and peptides in order to study the effects of protein-protein interactions and cell signaling pathways. It could also be used to synthesize new compounds for use in drug discovery and development. Additionally, it could be used to study the effects of peptide modifications on enzyme activity and protein folding. Finally, this compound could be used to study the effects of protein modifications on the structure and function of proteins.
properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659608 | |
Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91177-57-0 | |
Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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